N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with acetic anhydride to introduce the acetyl group.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Acetamide Formation: The final step involves the acylation of the triazole derivative with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially yielding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide exerts its effects is often related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity. The methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the acetamide moiety.
N-[1-acetyl-1H-1,2,4-triazol-5-yl]acetamide: Lacks the methylsulfanyl group.
Uniqueness
N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and acetamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal chemistry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and industrial applications.
Properties
IUPAC Name |
N-(2-acetyl-5-methylsulfanyl-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-4(12)8-6-9-7(14-3)10-11(6)5(2)13/h1-3H3,(H,8,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBGHZPLSUUQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C(=O)C)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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